Substitution Topology: 2-Position Aryl Linkage versus 3-Substituted and 6-Phenoxy Imidazo[1,2-b]pyridazine Kinase Inhibitors
The compound features a 2-yl para-phenyl benzamide linkage, a topology distinct from the 3-substituted alkynyl-benzamide series (ponatinib class) and the 6-phenoxy-benzamide series (Takeda VEGFR2 inhibitors). In the Takeda program, the most potent 6-phenoxy derivative (compound 6b) achieved VEGFR2 IC₅₀ = 7.1 nM and PDGFRβ IC₅₀ = 15 nM [1]. By contrast, imidazo[1,2-b]pyridazines with 2-position substituents have been profiled in DYRK/CLK kinase panels where select 3,6-disubstituted analogs achieved IC₅₀ < 100 nM against CLK1 and DYRK1A while remaining inactive against structurally related kinases at >10 µM, demonstrating that the 2-position substitution vector can redirect kinase selectivity [2]. However, direct kinase panel data for this specific compound have not been published; the differentiation claim rests on class-level scaffold topology evidence and the compound's distinct substitution pattern that is not represented in the publicly disclosed SAR of either the VEGFR2 or FLT3 imidazo[1,2-b]pyridazine series [1][3].
| Evidence Dimension | Substitution position and linker topology determining kinase binding mode |
|---|---|
| Target Compound Data | 2-yl para-phenyl benzamide; 6-methoxy pyridazine; cLogP 3.5; TPSA 68.5 Ų; HBD 1; HBA 4 [4] |
| Comparator Or Baseline | Takeda 6b: 6-phenoxy-meta-benzamide series; VEGFR2 IC₅₀ = 7.1 nM, PDGFRβ IC₅₀ = 15 nM [1]. FLT3 compound 34f: 3-substituted; FLT3-ITD IC₅₀ = 4 nM; FLT3-D835Y IC₅₀ = 1 nM; MV4-11 GI₅₀ = 7 nM [3] |
| Quantified Difference | Scaffold topology difference precludes direct IC₅₀ comparison; kinase selectivity profiles in published series diverge by >100-fold based on substitution vector [1][2] |
| Conditions | Biochemical kinase inhibition assays; cellular assays in MV4-11, MOLM-13 AML lines (for FLT3 series); VEGFR2 enzymatic assay (for Takeda series) |
Why This Matters
Procurement decisions for kinase inhibitor tool compounds must account for substitution-dependent selectivity; the 2-yl topology of this compound accesses chemical space unrepresented in the well-characterized 3-substituted and 6-phenoxy series, potentially offering a distinct kinase selectivity fingerprint for phenotypic or chemoproteomic profiling studies.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012 Dec 15;20(24):7051-8. doi: 10.1016/j.bmc.2012.10.004. PMID: 23123015. View Source
- [2] Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Eur J Med Chem. 2017. 3,6-disubstituted imidazo[1,2-b]pyridazines profiled against DYRK and CLK kinase panels: IC₅₀ < 100 nM for CLK1/DYRK1A; >10 µM for off-target kinases. Semantic Scholar summary. View Source
- [3] Břehová P, Řezníčková E, Šála M, et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. J Med Chem. 2023 Aug 24;66(16):11133-11157. doi: 10.1021/acs.jmedchem.3c00575. PMID: 37535845. View Source
- [4] PubChem CID 16885994. Computed Properties: XLogP3-AA = 3.5, HBD = 1, HBA = 4, TPSA = 68.5 Ų, Rotatable Bond Count = 4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/953216-11-0 View Source
